4-(Allylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10282-33-4 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-(prop-2-enylamino)benzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,12H,1,7H2 |
InChI Key |
CEFYXGLOSWZHDA-UHFFFAOYSA-N |
SMILES |
C=CCNC1=CC=C(C=C1)C#N |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)C#N |
Synonyms |
4-ALLYLAMINO-BENZONITRILE |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Allylamino Benzonitrile
Direct Synthetic Routes to 4-(Allylamino)benzonitrile
The direct N-allylation of 4-aminobenzonitrile (B131773) represents the most straightforward approach to obtaining this compound. Several catalytic systems have been developed to facilitate this transformation, primarily utilizing transition metals such as nickel, palladium, and copper.
Photoredox/Nickel Dual Catalysis for C-N Coupling Reactions
A contemporary and powerful method for constructing C-N bonds involves the synergistic combination of photoredox and nickel catalysis. beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org This dual catalytic system enables the coupling of aryl halides or other suitable precursors with amines under mild conditions, driven by visible light. While a specific protocol for the direct synthesis of this compound from 4-aminobenzonitrile and an allyl source using this method is not extensively documented in the provided literature, the general principles of this methodology can be applied.
The reaction would likely proceed via the oxidative addition of an allyl electrophile to a low-valent nickel catalyst. Concurrently, a photoredox catalyst, upon excitation by light, would engage in a single-electron transfer process with the amine, generating a nitrogen-centered radical. This radical would then interact with the nickel complex, leading to the formation of the desired C-N bond and regeneration of the catalysts. This approach is particularly advantageous due to its mild reaction conditions and high functional group tolerance. beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org
Table 1: Representative Conditions for Photoredox/Nickel Dual Catalyzed C-N Coupling (Illustrative example based on general principles)
| Parameter | Value |
| Nickel Catalyst | NiCl₂·glyme |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or organic dyes |
| Amine Source | 4-Aminobenzonitrile |
| Allyl Source | Allyl bromide or similar electrophile |
| Base | K₂HPO₄ or an organic base |
| Solvent | Acetonitrile (B52724) or similar polar aprotic solvent |
| Light Source | Blue LEDs |
| Temperature | Room temperature |
Palladium-Catalyzed Monoallylation of Anilines
Palladium catalysis is a well-established and versatile tool for the formation of C-N bonds, particularly in the context of allylic amination. rsc.orgnih.govnih.govrsc.orgdntb.gov.ua The monoallylation of anilines, including substituted derivatives like 4-aminobenzonitrile, can be achieved with high efficiency and selectivity using a palladium catalyst in the presence of a suitable allyl source, such as an allylic acetate (B1210297) or carbonate.
The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the allylic substrate, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the aniline (B41778) on this complex, followed by reductive elimination, yields the N-allylated product and regenerates the Pd(0) catalyst. The choice of ligands is crucial in controlling the reactivity and selectivity of the reaction.
Table 2: Typical Conditions for Palladium-Catalyzed Monoallylation of Anilines (Based on general procedures for allylic amination)
| Parameter | Value |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Phosphine-based ligands (e.g., PPh₃, dppf) |
| Amine Source | 4-Aminobenzonitrile |
| Allyl Source | Allyl acetate or Allyl carbonate |
| Base | K₂CO₃ or Et₃N |
| Solvent | THF, Dioxane, or Toluene |
| Temperature | Room temperature to reflux |
Research by Yu and co-workers has demonstrated the asymmetric and branch-selective allylation of N-methyl anilines using a dual palladium/photoredox catalytic system, highlighting the potential for stereocontrol in such transformations. thieme-connect.com Furthermore, palladium nanoparticle-catalyzed allylic amination has been shown to be a highly regio- and stereoselective method for C-N bond formation. nih.gov
Copper-Catalyzed Allylation of Amines
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. While the direct copper-catalyzed allylation of 4-aminobenzonitrile is not explicitly detailed in the provided search results, the general principles of copper-catalyzed amination can be extended to this synthesis. These reactions often utilize a copper(I) or copper(II) salt as the catalyst, a suitable ligand, and a base.
Recent advancements have shown the utility of copper catalysis in reactions involving nitro allyl derivatives and in the N-arylation of various nitrogen-containing heterocycles. beilstein-journals.orgqmul.ac.uknih.govchemrxiv.orgresearchgate.net A plausible pathway for the allylation of 4-aminobenzonitrile would involve the coordination of the amine to the copper center, followed by reaction with an allylic electrophile.
Table 3: General Conditions for Copper-Catalyzed N-Allylation (Hypothetical conditions based on related copper-catalyzed aminations)
| Parameter | Value |
| Copper Catalyst | CuI or Cu(OAc)₂ |
| Ligand | Phenanthroline or other N-based ligands |
| Amine Source | 4-Aminobenzonitrile |
| Allyl Source | Allyl bromide or Allyl iodide |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | DMF or DMSO |
| Temperature | 80-120 °C |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. The formation of this compound via palladium-catalyzed allylic amination has been a subject of mechanistic studies, focusing on the key steps of C-N bond formation and the nature of the reaction intermediates.
In-depth Mechanistic Studies of C-N Bond Formation (e.g., Syn-Aminopalladation)
The key C-N bond-forming step in palladium-catalyzed allylic amination is the nucleophilic attack of the amine on the π-allylpalladium(II) intermediate. The stereochemical outcome of this attack is of significant interest. The mechanism can proceed through either an "outer-sphere" attack, where the amine attacks the allyl group from the face opposite to the palladium, or an "inner-sphere" attack, which involves coordination of the amine to the metal center prior to migratory insertion.
Recent studies on related systems have investigated the factors influencing the pathway, such as the nature of the catalyst and reaction conditions, which can lead to either syn- or anti-aminopalladation products. acs.org In the context of syn-aminopalladation, the amine first coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-N bond. This pathway has been suggested in various palladium-catalyzed alkene difunctionalization reactions. acs.org
Kinetic and Spectroscopic Probes for Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for elucidating the reaction pathway. Spectroscopic techniques are instrumental in this regard. For instance, NMR spectroscopy (¹H, ¹³C, ³¹P) can provide detailed structural information about palladium-allyl complexes and their interaction with amine nucleophiles. acs.orgillinois.edumdpi.comresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy has been used to characterize paramagnetic Pd(III)-allyl intermediates in oxidative allylic amination reactions. illinois.edu The synthesis and characterization of stable π-allylpalladium(II) complexes have allowed for detailed studies of their reactivity towards amines, providing direct evidence for the proposed intermediates in the catalytic cycle. acs.orgmdpi.com
Computational Validation of Proposed Reaction Mechanisms
The synthesis of this compound, typically achieved through the N-alkylation of 4-aminobenzonitrile with an allyl halide, proceeds via a nucleophilic substitution mechanism. While direct computational studies on this specific reaction are not extensively documented in publicly available literature, the mechanism can be reliably inferred and validated through computational models based on similar, well-studied reactions, such as the N-alkylation of anilines.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For the N-alkylation of an aniline derivative, DFT calculations can map out the potential energy surface of the reaction pathway. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate, and calculating its energy to determine the activation energy (ΔG‡) of the reaction.
In the context of related nucleophilic aromatic substitution (SNAr) reactions, computational studies have been employed to predict transition state structures and activation energies. For instance, calculations on the SNAr reaction between indole (B1671886) and 4-fluorobenzonitrile (B33359) have been performed at the B3LYP-D3(BJ)/6-31+g*/CPCM(DMF) level of theory to predict various possible transition states. researchgate.net Similarly, quantum mechanical analyses of the SNAr reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) have estimated an activation energy of 5.59 kcal/mol for the rate-limiting step, which aligns with a reaction that proceeds readily at room temperature. wuxiapptec.com
These computational approaches provide critical insights into the reaction's feasibility and kinetics. A lower calculated activation energy corresponds to a faster reaction rate. The models can also predict the geometry of the transition state, offering a detailed picture of how the bonds are formed and broken during the substitution process. For the synthesis of this compound, such a study would validate the proposed nucleophilic attack of the amino nitrogen on the allyl halide's methylene (B1212753) carbon, confirming the concerted or stepwise nature of the mechanism.
Derivatization Strategies and Functional Group Transformations of this compound
The structure of this compound features two primary reactive sites: the allylamino moiety and the benzonitrile (B105546) group. This dual functionality allows for a wide range of derivatization strategies to synthesize novel compounds.
Modifications of the Allylamino Moiety
The allylamino group offers several avenues for chemical modification, primarily targeting the alkene double bond and the secondary amine.
Reactions of the Alkene: The carbon-carbon double bond of the allyl group is susceptible to various addition reactions.
Hydrogenation: The alkene can be selectively reduced to a propyl group, yielding 4-(propylamino)benzonitrile. This transformation requires careful selection of catalysts to avoid the simultaneous reduction of the nitrile group.
Epoxidation: The double bond can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. rsc.org The resulting epoxide is a versatile intermediate for further synthesis, as it can be opened by various nucleophiles. The epoxidation of allylic amines can proceed with high diastereoselectivity. rsc.orgyoutube.com
Dihydroxylation: The alkene can be converted into a vicinal diol (containing two adjacent hydroxyl groups) through dihydroxylation. This is commonly achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orglibretexts.org This reaction typically proceeds with syn-stereoselectivity, meaning both hydroxyl groups add to the same face of the double bond. libretexts.orgucla.edu
Reactions of the Amine:
N-Alkylation/Arylation: The secondary amine can undergo further substitution to form a tertiary amine. This can be achieved with various alkyl or aryl halides. For instance, selective N,N-diallylation of anilines has been achieved using allyl bromide in an aqueous alcohol solution. researchgate.net
Table 1: Representative Modifications of the Allylamino Moiety
| Reaction | Reagents/Catalyst | Product Functional Group |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C(en)) | Propylamino group |
| Epoxidation | m-CPBA or Oxone | Epoxypropylamino group rsc.org |
| Dihydroxylation | OsO₄ (cat.), NMO | Dihydroxypropylamino group wikipedia.org |
| Further Alkylation | Alkyl Halide, Base | Tertiary amine |
Transformations of the Benzonitrile Group
The benzonitrile group is a versatile functional group that can be transformed into several other important chemical moieties.
The nitrile group can be reduced to a primary amine (a -CH₂NH₂ group), converting this compound into (4-(allylamino)phenyl)methanamine. This transformation is a key step in the synthesis of various biologically active compounds. Several reducing agents are effective for this purpose. chemicalforums.comrsc.org
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium (Pd), or Platinum (Pt). The reaction often includes ammonia (B1221849) to suppress the formation of secondary amine byproducts. chemicalforums.com
Diisopropylaminoborane ([BH₂N(iPr)₂]): In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), this reagent can reduce a variety of aromatic nitriles to their corresponding benzylamines under mild conditions. nih.gov
Table 2: Conditions for the Reduction of Benzonitriles to Primary Amines
| Reagent/Catalyst | Solvent | Conditions |
| LiAlH₄ | Diethyl ether or THF | Anhydrous, followed by aqueous workup |
| H₂ / Raney Ni | Ethanol / Ammonia | Elevated temperature and pressure chemicalforums.com |
| H₂ / Pd-loaded TiO₂ | Acidic aqueous suspension | Photocatalytic conditions rsc.org |
| [BH₂N(iPr)₂] / cat. LiBH₄ | THF | Ambient temperature or reflux nih.gov |
The nitrile group can be hydrolyzed to a carboxylic acid group (-COOH), yielding 4-(allylamino)benzoic acid. This reaction can be performed under either acidic or basic conditions, typically requiring heat. semanticscholar.orgpearson.comweebly.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. semanticscholar.orgchemistrysteps.comstudy.com
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). This process involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The initial product is the carboxylate salt, which must be neutralized with acid in a separate step to yield the free carboxylic acid. Ammonia is released as a byproduct. pearson.comweebly.comchemistrysteps.com
Table 3: Conditions for the Hydrolysis of Benzonitriles
| Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | Amide | Carboxylic Acid semanticscholar.org |
| Basic | NaOH or KOH, H₂O, Heat | Carboxylate Salt | Carboxylic Acid pearson.com |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, leading to the formation of imine-type intermediates that can be further transformed.
Addition of Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would produce 1-(4-(allylamino)phenyl)ethan-1-one. masterorganicchemistry.comshaalaa.com This reaction provides a valuable route for creating new carbon-carbon bonds. masterorganicchemistry.comnih.gov
Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide (NaN₃), to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid or a Brønsted acid. chalcogen.ronih.govorganic-chemistry.org The resulting product would be 5-(4-(allylamino)phenyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. chalcogen.ronih.gov
Table 4: Nucleophilic Additions to the Benzonitrile Group
| Nucleophile | Reagents/Catalyst | Product (after workup) |
| Grignard Reagent (R-MgX) | 1. R-MgX in Ether/THF 2. H₃O⁺ | Ketone (Ar-CO-R) masterorganicchemistry.com |
| Azide (N₃⁻) | NaN₃, NH₄Cl or ZnCl₂ | 5-Aryl-1H-tetrazole chalcogen.roorganic-chemistry.org |
Modulation of Aromatic Ring Substitutions
The introduction of new substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the two existing substituents: the allylamino group (-NH-CH₂CH=CH₂) and the nitrile group (-CN).
The allylamino group is a strongly activating substituent and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by electrophiles at these positions. minia.edu.eglatech.edu Conversely, the nitrile (cyano) group is a deactivating substituent and a meta-director. minia.edu.egstudy.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. study.comlibretexts.org The electron-withdrawing nature of the cyano group directs incoming electrophiles to the meta position, which is less deactivated than the ortho and para positions.
In the case of this compound, the powerful activating and ortho, para-directing effect of the allylamino group dominates over the deactivating and meta-directing effect of the nitrile group. Since the allylamino and nitrile groups are in a para relationship, the positions ortho to the allylamino group (C-3 and C-5) are the most activated and, therefore, the most likely sites for electrophilic attack. These positions are also meta to the deactivating nitrile group, which further favors substitution at these sites.
Consequently, electrophilic substitution reactions on this compound are expected to yield 3-substituted or 3,5-disubstituted-4-(allylamino)benzonitrile derivatives. Common electrophilic aromatic substitution reactions that can be employed to modulate the aromatic ring include nitration, halogenation, and sulfonation.
Research Findings on Aromatic Ring Modulation
Detailed research on the specific electrophilic substitution reactions of this compound is not extensively documented in publicly available literature. However, the outcomes can be reliably predicted based on the known directing effects of the amino and cyano groups on the benzonitrile ring system. The following table summarizes the expected major products from various electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-(Allylamino)-3-nitrobenzonitrile |
| Bromination | Br₂/FeBr₃ | 4-(Allylamino)-3-bromobenzonitrile |
| Chlorination | Cl₂/AlCl₃ | 4-(Allylamino)-3-chlorobenzonitrile |
| Sulfonation | SO₃/H₂SO₄ | 5-(Allylamino)-2-cyanobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-(Allylamino)-3-(acyl)benzonitrile |
The data presented in the table is based on established principles of electrophilic aromatic substitution. The strong activating nature of the allylamino group ensures that substitution occurs at the positions ortho to it. It is important to note that under harsh reaction conditions, disubstitution at both C-3 and C-5 positions could potentially occur. The precise reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired level of substitution and to maximize the yield of the target product.
Advanced Spectroscopic and Structural Elucidation of 4 Allylamino Benzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular connectivity and geometry of 4-(Allylamino)benzonitrile can be assembled.
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information to fully assign the proton (¹H) and carbon (¹³C) signals of this compound.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the allyl group. The aromatic region would display an AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyl group would present a complex multiplet for the vinyl proton (-CH=), a doublet for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-). The ¹³C NMR spectrum would complement this by showing signals for the quaternary carbons, the aromatic CH carbons, the nitrile carbon, and the three distinct carbons of the allyl group.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| C1 (C-CN) | - | ~100-105 |
| C2/C6 (ortho to NH) | ~6.6-6.8 (d) | ~112-115 |
| C3/C5 (meta to NH) | ~7.4-7.6 (d) | ~133-135 |
| C4 (C-NH) | - | ~150-152 |
| CN (Nitrile) | - | ~119-121 |
| N-H | Broad signal, ~4.0-5.0 | - |
| N-CH₂ (Allyl) | ~3.8-4.0 (m) | ~45-48 |
| -CH= (Allyl) | ~5.8-6.0 (m) | ~133-135 |
| =CH₂ (Allyl) | ~5.1-5.3 (m) | ~116-118 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). Key correlations would be observed between the N-H proton and the adjacent methylene (-CH₂-) protons of the allyl group, and within the allyl group's spin system: between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. wikipedia.org It would definitively link the proton signals of the aromatic ring and the allyl group to their corresponding carbon signals listed in the table. For example, the signal at ~6.6-6.8 ppm would show a cross-peak with the carbon signal at ~112-115 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for mapping the molecular skeleton. wikipedia.org Expected correlations for this compound would include cross-peaks from the methylene protons (N-CH₂) to the aromatic carbon C4 and the vinyl carbon (-CH=), and from the aromatic protons at C2/C6 to the nitrile carbon (CN) and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. harvard.edu For this molecule, NOESY could reveal spatial proximity between the protons of the allyl group and the ortho-protons (C2/C6-H) of the benzene ring, which would be essential for determining the preferred orientation of the allyl group relative to the aromatic plane.
The flexible nature of the allylamino group allows for the existence of various conformers in solution. The primary sources of conformational isomerism are the rotation around the C4-N single bond and the bonds within the allyl side chain.
The rotation around the C(aryl)-N bond in N-substituted anilines is a dynamic process. The planarity of the nitrogen atom and its orientation relative to the benzene ring are influenced by steric hindrance and electronic effects. NMR studies, particularly variable-temperature NMR and NOESY experiments, can provide information on the rotational barriers and the relative populations of different conformers. researchgate.net For this compound, the allyl group can be oriented in various ways relative to the benzonitrile (B105546) moiety. The dynamic equilibrium between these conformers can lead to broadened signals in the NMR spectra at room temperature if the rate of interconversion is on the NMR timescale.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for studying molecular structure. thermofisher.com
The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitrile and amino groups. The C≡N stretching vibration typically appears as a sharp, intense band. The N-H stretching vibration will be present as a medium-intensity band, while various C-H, C=C, and C-N stretching and bending vibrations will populate the rest of the spectrum.
Raman spectroscopy serves as a complementary technique to FTIR. thermofisher.com In this compound, the symmetric vibrations of the aromatic ring and the C≡N and C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. The nitrile stretch is particularly prominent in both IR and Raman spectra of benzonitrile derivatives. researchgate.net
The assignment of vibrational frequencies to specific molecular motions provides direct evidence for the molecular structure. The position of a vibrational band is sensitive to the electronic environment, allowing for the study of substituent effects. acs.org
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium / Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |
| Allyl C-H Stretch (=C-H) | 3050 - 3090 | Medium / Medium |
| Allyl C-H Stretch (-CH₂) | 2850 - 2950 | Medium / Medium |
| C≡N Stretch | 2220 - 2240 | Strong / Strong |
| Allyl C=C Stretch | 1640 - 1650 | Medium / Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Strong / Strong |
| N-H Bend | 1500 - 1550 | Medium-Strong / Weak |
| Aromatic C=C Stretch | 1450 - 1510 | Strong / Strong |
| Allyl =CH₂ Bend (Wag) | 910 - 990 | Strong / Medium |
The nitrile (C≡N) stretching frequency, typically found around 2230 cm⁻¹, is one of the most characteristic peaks for benzonitrile and its derivatives. researchgate.net The electron-donating nature of the allylamino group is expected to slightly lower this frequency compared to unsubstituted benzonitrile. The presence of the allyl group is confirmed by the C=C stretch near 1645 cm⁻¹ and the strong out-of-plane bending vibrations of the terminal vinyl protons (=CH₂) in the 910-990 cm⁻¹ region. nih.gov The N-H stretching and bending modes confirm the secondary amine functionality, while multiple bands in the 1450-1610 cm⁻¹ region are characteristic of the aromatic ring's C=C stretching vibrations. nih.gov
Electronic Spectroscopy and Photophysical Characterization
The electronic and photophysical properties of this compound are of significant interest due to their relevance in various applications, including molecular probes and optoelectronic materials. While specific experimental data for this compound is limited in the current literature, a comprehensive understanding can be derived from the extensive research on its close structural analog, 4-(dimethylamino)benzonitrile (B74231) (DMABN), and other N-alkylated aminobenzonitriles. The following sections detail the key spectroscopic and photophysical characteristics, using DMABN as a primary reference to illustrate the anticipated behavior of this compound.
Absorption and Emission Spectra Analysis
The electronic absorption and emission spectra of aminobenzonitriles are characterized by transitions involving the π-electron system of the benzene ring, modulated by the electron-donating amino group and the electron-withdrawing nitrile group. The absorption spectrum of compounds like DMABN typically displays a strong absorption band corresponding to the S₀ → S₂ transition, which has a charge-transfer (CT) character, and a weaker, lower-energy band for the S₀ → S₁ transition.
The emission spectrum is particularly noteworthy for its dual fluorescence in polar solvents, a phenomenon first observed for DMABN. scispace.comresearchgate.net This results in two distinct emission bands: a higher-energy band corresponding to a locally excited (LE) state and a lower-energy, red-shifted band originating from an intramolecular charge transfer (ICT) state. The relative intensities of these two bands are highly dependent on the polarity of the solvent. In nonpolar solvents, typically only the LE emission is observed.
Illustrative Spectroscopic Data for DMABN in Various Solvents
| Solvent | Absorption Max (nm) | LE Emission Max (nm) | ICT Emission Max (nm) |
| n-Hexane | 297 | 340 | - |
| Diethyl Ether | 300 | 350 | 460 |
| Acetonitrile (B52724) | 302 | 360 | 480 |
| Methanol | 303 | 365 | 490 |
This table presents typical data for 4-(dimethylamino)benzonitrile (DMABN) to illustrate the expected spectroscopic behavior of this compound.
Investigation of Dual Fluorescence Phenomena
The dual fluorescence of aminobenzonitriles is a classic example of excited-state intramolecular charge transfer. Upon photoexcitation to an initial LE state, the molecule can undergo a geometric relaxation in polar solvents to form a more stable ICT state, from which the second, red-shifted fluorescence occurs. The primary requirement for the observation of dual fluorescence is a sufficiently small energy gap between the LE and ICT excited states, which allows for their vibronic coupling. scispace.comresearchgate.net
The Twisted Intramolecular Charge Transfer (TICT) model is the most widely accepted explanation for this phenomenon. nih.gov According to the TICT model, the ICT state is formed through the torsional motion of the amino group relative to the phenyl ring. This twisting leads to a decoupling of the π-systems of the donor (amino group) and acceptor (benzonitrile moiety), facilitating a full charge separation in the excited state. Theoretical calculations on DMABN have shown that in polar solvents, the twisted geometry of the ICT state is energetically favored over the planar LE state. nih.gov
Characterization of Intramolecular Charge Transfer (ICT) States
The ICT state is characterized by a large dipole moment due to the significant charge separation between the amino and nitrile groups. This large dipole moment is responsible for the strong stabilization of the ICT state in polar solvents, leading to the pronounced red shift of its emission band. The formation of the ICT state is a dynamic process that occurs on the picosecond timescale.
Several models have been proposed to describe the exact nature of the ICT state, including the TICT model mentioned above. Alternative models have also been considered, such as those involving planar ICT (PICT) structures or other specific geometric changes like benzylic bond wagging or nitrile group bending. However, a wealth of experimental and theoretical evidence supports the primary role of the twisting of the amino group in the formation of the fluorescent ICT state in DMABN and related molecules. nih.govnih.gov
Time-Resolved Photoluminescence Spectroscopy (TRPL) and Excited State Dynamics
Time-resolved photoluminescence spectroscopy (TRPL) is a powerful technique for studying the dynamics of the excited states involved in dual fluorescence. TRPL measurements can directly probe the rates of interconversion between the LE and ICT states, as well as their individual fluorescence lifetimes.
In a typical TRPL experiment on a dual-fluorescent aminobenzonitrile in a polar solvent, the decay of the LE emission is accompanied by a corresponding rise in the ICT emission, confirming the precursor-successor relationship between the two states. The decay kinetics are often complex and can be fitted to multi-exponential models to extract the rate constants for the forward (LE → ICT) and reverse (ICT → LE) charge transfer processes, as well as the radiative and non-radiative decay rates of each state.
Illustrative Excited-State Kinetic Parameters for DMABN in Acetonitrile
| Parameter | Value | Description |
| τ_LE | ~10 ps | Lifetime of the Locally Excited state |
| τ_ICT | ~3.5 ns | Lifetime of the Intramolecular Charge Transfer state |
| k_f(LE) | ~1 x 10⁸ s⁻¹ | Radiative decay rate of the LE state |
| k_f(ICT) | ~3 x 10⁷ s⁻¹ | Radiative decay rate of the ICT state |
| k_ICT | ~1 x 10¹¹ s⁻¹ | Rate of forward charge transfer (LE → ICT) |
| k_back-ICT | ~1 x 10⁹ s⁻¹ | Rate of reverse charge transfer (ICT → LE) |
This table presents typical data for 4-(dimethylamino)benzonitrile (DMABN) in a polar solvent to illustrate the expected excited-state dynamics of this compound.
Influence of Molecular Environment on Photophysical Properties (e.g., Solvatochromism)
The photophysical properties of this compound are expected to be highly sensitive to the molecular environment, a phenomenon known as solvatochromism. wikipedia.org As the polarity of the solvent increases, the emission from the ICT state will show a significant bathochromic (red) shift due to the stronger stabilization of its large dipole moment by the polar solvent molecules. nih.gov The absorption spectrum is generally less sensitive to solvent polarity.
This strong solvatochromic shift of the ICT emission makes these compounds excellent probes for local polarity in various chemical and biological systems. The relationship between the Stokes shift of the ICT fluorescence and solvent polarity can often be described by the Lippert-Mataga equation, which relates the energy of the emission to the dielectric constant and refractive index of the solvent.
Thermally Activated Delayed Fluorescence (TADF) Investigations
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). The key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by delayed fluorescence.
Many TADF emitters are based on donor-acceptor structures similar to that of this compound. In such molecules, the HOMO and LUMO are often localized on the donor and acceptor moieties, respectively, which can lead to a small ΔE_ST. While this compound itself may not be an efficient TADF emitter, derivatives of benzonitrile with stronger donor groups have been successfully employed in TADF applications. rsc.orgresearchgate.netmdpi.com Investigations into the TADF properties of specifically designed this compound derivatives could be a promising area for future research in the development of new OLED materials.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. For this compound and its derivatives, X-ray diffraction studies offer insights into their molecular conformation, packing in the crystal lattice, and the nature of non-covalent interactions that stabilize the solid-state structure.
Detailed crystallographic analyses have been performed on several derivatives of 4-aminobenzonitrile (B131773), providing valuable data on how substitutions on the amino group and modifications to the benzonitrile framework influence the molecular geometry and crystal packing.
One such derivative, (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile, has been synthesized and its crystal structure elucidated. The molecule exhibits a trans configuration about the C=N double bond. A significant feature of its structure is the non-planar arrangement of the two benzene rings, with a dihedral angle of 57.83 (9)° between them. The crystal packing of this compound is primarily stabilized by van der Waals interactions. nih.gov
Another related compound, 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile, has also been characterized by X-ray crystallography. In contrast to the previously mentioned derivative, this molecule is nearly planar, with a small dihedral angle of 0.6 (1)° between the aromatic rings. The crystal structure is stabilized by C—H...N hydrogen bonds, which form rings with graph-set motifs R2¹(6) and R2²(10). The molecule adopts a trans conformation.
The solid-state structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, another complex derivative, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group P2₁2₁2₁, and its structure provides insights into the geometry of the hydrazide moiety and the network of intermolecular contacts within the crystal.
The crystallographic data for these derivatives are summarized in the tables below, providing a comparative view of their structural parameters.
Crystallographic Data for (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅N₃ |
| Molecular Weight | 249.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.733 (6) |
| b (Å) | 16.159 (9) |
| c (Å) | 9.103 (6) |
| β (°) | 110.644 (12) |
| Volume (ų) | 1339.8 (14) |
| Z | 4 |
Crystallographic Data for 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆N₂ |
| Molecular Weight | 248.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.2009 (2) |
| b (Å) | 9.8971 (3) |
| c (Å) | 22.4578 (8) |
| β (°) | 92.485 (1) |
| Volume (ų) | 1376.51 (8) |
| Z | 4 |
Crystallographic Data for N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₄O₃ |
| Molecular Weight | 234.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974 (6) |
| b (Å) | 10.6696 (7) |
| c (Å) | 12.9766 (8) |
| α, β, γ (°) | 90 |
| Volume (ų) | 1134.41 (14) |
| Z | 4 |
Computational and Theoretical Investigations of 4 Allylamino Benzonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular properties of 4-(Allylamino)benzonitrile at an atomic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to find the most stable three-dimensional arrangement of its atoms in the electronic ground state. This process, known as geometry optimization, identifies the conformation with the lowest energy.
The expected outcome of such a study would be a detailed set of geometric parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these calculations would yield crucial energetic information, such as the total electronic energy and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative as specific literature data is unavailable. Values are based on typical results for similar molecules.)
| Property | Calculated Value |
| Total Electronic Energy | [Value in Hartrees] |
| HOMO Energy | [Value in eV] |
| LUMO Energy | [Value in eV] |
| HOMO-LUMO Gap | [Value in eV] |
| Dipole Moment | [Value in Debye] |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate predictions for certain electronic properties.
For this compound, ab initio calculations would be employed to refine the understanding of its electronic structure and to calculate properties such as electron correlation effects, which are crucial for a precise description of molecular energies and properties. These methods would serve as a benchmark for the results obtained from DFT calculations and would be particularly important for accurately predicting properties that are sensitive to electron correlation.
Excited State Calculations and Dynamics Simulations
The photophysical behavior of this compound, including its absorption and emission of light, is governed by its electronically excited states. Computational methods are essential for elucidating the nature of these states and the dynamic processes that occur after the molecule absorbs light.
Time-Dependent Density Functional Theory (TDDFT) for Absorption and Emission Properties
Time-Dependent Density Functional Theory (TDDFT) is the most common method for studying the excited states of molecules. By applying TDDFT to the optimized ground-state geometry of this compound, it would be possible to calculate its vertical excitation energies, which correspond to the absorption of light. The oscillator strengths associated with these transitions would indicate the intensity of the absorption bands in the molecule's UV-visible spectrum.
Furthermore, by optimizing the geometry of the molecule in its first excited state, TDDFT can be used to predict its fluorescence emission energy. The difference between the absorption and emission energies is known as the Stokes shift, a key characteristic of fluorescent molecules.
Table 2: Hypothetical TDDFT-Calculated Excitation and Emission Properties of this compound (Note: This table is illustrative as specific literature data is unavailable.)
| Property | Wavelength (nm) | Oscillator Strength (f) |
| Absorption Maximum (λ_abs) | [Calculated Value] | [Calculated Value] |
| Emission Maximum (λ_em) | [Calculated Value] | - |
Non-Adiabatic Dynamics Simulations (e.g., Fewest Switches Surface Hopping, QM/MM approaches)
Following photoexcitation, molecules often undergo complex dynamics involving transitions between different electronic states. These non-adiabatic processes are crucial for understanding the complete photophysical pathway. Non-adiabatic dynamics simulations, such as those based on the fewest switches surface hopping (FSSH) algorithm, would be necessary to model the relaxation pathways of excited this compound.
In these simulations, the motion of the atoms is treated classically on potential energy surfaces calculated quantum mechanically. The FSSH method allows for "hops" between these surfaces, representing transitions between electronic states. For a molecule in solution, a quantum mechanics/molecular mechanics (QM/MM) approach would be employed, where this compound is treated with a high level of quantum theory, and the surrounding solvent molecules are described with a less computationally expensive classical force field.
Exploration of Locally Excited (LE) and Charge Transfer (CT) States
A key feature of many aminobenzonitrile derivatives is the existence of two distinct types of excited states: a locally excited (LE) state and a charge transfer (CT) state. The LE state is typically characterized by an electronic excitation localized on the benzonitrile (B105546) moiety. In contrast, the CT state involves the transfer of an electron from the amino group (the donor) to the benzonitrile ring (the acceptor), resulting in a large dipole moment.
For this compound, computational studies would aim to identify and characterize the potential energy surfaces of both the LE and CT states. This would involve mapping out the energy of these states as a function of key molecular coordinates, such as the twisting of the allylamino group relative to the phenyl ring. The relative energies of the LE and CT states, and the energy barrier between them, are critical in determining the molecule's fluorescence properties, including the phenomenon of dual fluorescence observed in many related compounds. The polarity of the solvent is also known to play a significant role in stabilizing the highly polar CT state.
Absence of Specific Research Data for this compound
Following a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound this compound, it has been determined that there is a significant lack of published scientific literature and data required to construct the requested article. The user's instructions demand a thorough, informative, and scientifically accurate article based on diverse sources, strictly adhering to a detailed outline focused on the computational analysis of this specific molecule.
The performed searches for "computational chemistry of this compound," "theoretical photophysics of this compound," "excited state potential energy surface of this compound," and "transition state analysis of this compound" did not yield any specific studies, datasets, or detailed research findings for this particular compound.
The available scientific literature in this area is overwhelmingly concentrated on the well-studied analogue, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which is a model compound for understanding dual fluorescence and twisted intramolecular charge transfer (TICT) phenomena. While the theoretical principles governing DMABN are likely applicable to this compound, the user's explicit instruction to focus solely on this compound and the requirement for scientifically accurate data for this specific compound prevent the extrapolation of findings from DMABN. The substitution of allyl groups for methyl groups would introduce distinct steric and electronic effects, leading to different quantitative and potentially qualitative photophysical behaviors that cannot be accurately described without dedicated research.
Therefore, the creation of an article with the requested detailed sections and subsections, including data tables and specific research findings for this compound, is not possible at this time due to the absence of the necessary source material in the public domain.
Coordination Chemistry of 4 Allylamino Benzonitrile As a Ligand
Chelation Behavior with Transition Metals
The chelation of 4-(allylamino)benzonitrile with transition metals involves the coordination of either one or both of the nitrile and allylamino groups to the metal center. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
The nitrile group in this compound can coordinate to a metal center through the lone pair of electrons on the nitrogen atom, acting as a σ-donor. This interaction can be supplemented by π-back-donation from the metal's d-orbitals to the π* orbitals of the C≡N bond, although this is less significant for nitriles compared to ligands like carbon monoxide. ua.ac.be The coordination of the nitrile group typically results in a shift of the C≡N stretching frequency in the infrared (IR) spectrum. An increase in the stretching frequency is often observed upon coordination, indicating a strengthening of the C≡N bond due to the σ-donation dominating the interaction. researchgate.net
The allylamino group offers two potential points of coordination: the nitrogen atom of the amine and the C=C double bond of the allyl group. The nitrogen atom can act as a simple σ-donor. The allyl group can coordinate in a η²-fashion through its π-system. When both the nitrogen and the allyl double bond coordinate to the same metal center, this compound acts as a bidentate chelating ligand, forming a stable chelate ring. nih.gov This chelation is a key aspect of its coordination behavior.
The interplay between these functionalities allows this compound to act as a monodentate ligand (coordinating only through the nitrile nitrogen or the amino nitrogen) or a bidentate ligand (coordinating through both the amino nitrogen and the allyl double bond, or potentially the nitrile nitrogen and the amino nitrogen if sterically feasible). The benzonitrile (B105546) moiety itself can act as an electron-acceptor, which can influence the electronic properties of the resulting metal complex. chemrxiv.org
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the coordination mode of the ligand. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Spectroscopic Characterization Techniques:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the stretching frequencies of the C≡N, N-H, and C=C bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can show changes in chemical shifts of the protons and carbons of the ligand upon coordination, providing insights into the binding mode. |
| UV-Visible (UV-Vis) Spectroscopy | Can indicate the formation of a complex and provide information about the electronic transitions within the complex, which is related to its geometry. |
| Mass Spectrometry | Helps in determining the molecular weight and stoichiometry of the complex. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |
For example, in a hypothetical complex where this compound acts as a bidentate ligand through the allylamino group, one would expect to see a shift in the N-H stretching frequency and the C=C stretching frequency in the IR spectrum. In the ¹H NMR spectrum, the signals corresponding to the allyl and amino protons would be shifted compared to the free ligand.
Role as a Labile Ligand in Catalysis
A labile ligand is one that can be easily displaced from the coordination sphere of a metal complex. The lability of a ligand is a crucial property in many catalytic cycles, as it allows for the binding of substrates and the release of products.
This compound can act as a labile ligand, particularly when coordinated in a monodentate fashion through the nitrile group. Nitrile ligands are generally considered to be moderately coordinating and can be displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes, or even other solvent molecules with strong coordinating abilities. chemrxiv.org The ease of displacement depends on the strength of the metal-ligand bond and the concentration and coordinating ability of the incoming ligand.
The lability of this compound can be exploited in the design of pre-catalysts. A pre-catalyst is a stable complex that can be converted into the active catalytic species under the reaction conditions. By using this compound as a ligand, a stable pre-catalyst can be synthesized and isolated. In the catalytic reaction, the this compound ligand can be displaced by a substrate molecule, thus generating the active catalyst in situ. This approach allows for better control over the catalytic process and can improve the lifetime of the catalyst. For instance, in cross-coupling reactions, a nickel complex bearing a benzonitrile-containing ligand has been shown to be effective, where the nitrile moiety plays a role in stabilizing the low-valent nickel species. chemrxiv.org
Influence of External Stimuli on Coordination and Photophysical Properties
The coordination environment and photophysical properties of metal complexes containing this compound can potentially be influenced by external stimuli such as light, temperature, or the presence of specific analytes. While specific studies on this compound are not prevalent, analogies can be drawn from similar systems.
The photophysical properties of molecules containing both amino and nitrile groups can be sensitive to their environment. For example, intramolecular charge transfer (ICT) from an amino group to an electron-withdrawing group can be influenced by solvent polarity, which affects the emission properties of the molecule. researchgate.net In a metal complex, the coordination to a metal ion can significantly alter these ICT processes.
External stimuli could potentially trigger a change in the coordination mode of the this compound ligand. For instance, a change in temperature could favor one coordination mode over another, leading to a change in the complex's properties. Similarly, photoirradiation could potentially induce a change in the ligand's conformation or even its dissociation from the metal center, which would alter the photophysical response of the system. These potential stimulus-responsive behaviors make complexes of this compound interesting candidates for the development of sensors and molecular switches.
Pressure-Induced Ligand Reorientation and Coordination Changes
There is no published research on the effects of pressure on the coordination complexes of this compound. Consequently, no data exists on pressure-induced ligand reorientation or changes in the coordination sphere of metal ions complexed with this ligand.
Modulation of Emissive Properties through Coordination
An investigation into the emissive properties of this compound upon coordination with metal ions has not been reported. Therefore, there are no research findings to discuss how complexation might influence its fluorescence, phosphorescence, or other photophysical properties.
Linkage Isomerism in Benzonitrile-Containing Ligands
Linkage isomerism is a well-documented phenomenon in coordination chemistry, occurring when a ligand can bind to a metal center through two or more different donor atoms. For a benzonitrile-containing ligand like this compound, potential donor atoms could be the nitrile nitrogen, the amino nitrogen, or the allyl group's π-system. However, there are no specific studies documenting or discussing linkage isomerism in complexes of this compound.
4 Allylamino Benzonitrile As a Versatile Building Block in Advanced Organic Synthesis
Design and Synthesis of Complex Molecular Architectures
The inherent functionalities of 4-(Allylamino)benzonitrile offer multiple handles for chemical manipulation, making it an attractive starting point for the synthesis of intricate molecular designs. Both the allylamino and benzonitrile (B105546) groups can be independently or concertedly involved in reactions to build molecular complexity.
Incorporation into Polyfunctionalized Scaffolds
Polyfunctionalized scaffolds are crucial in fields like drug discovery and materials science, and this compound possesses the necessary attributes for their construction. The secondary amine can undergo N-alkylation or acylation, the allyl group is amenable to a wide range of transformations including palladium-catalyzed reactions, and the nitrile group can be converted into other functional groups like amines or carboxylic acids.
The N-allyl aniline (B41778) motif is a particularly important intermediate in organic synthesis. google.com Synthetic strategies that create multifunctional allylic amines are of high value as they provide intermediates with distinct functional handles for further elaboration. qub.ac.uk For instance, the allyl group can participate in the Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, to introduce further substitution on the molecule. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for creating substituted alkenes and has been used intramolecularly to form cyclic structures. libretexts.orgyoutube.com
The reactivity of the different sites can be leveraged in a stepwise fashion to build complex scaffolds. For example, the amine could first be protected, followed by a Heck reaction on the allyl group to introduce a new substituent. libretexts.org Subsequent deprotection of the amine and transformation of the nitrile group would yield a highly decorated, polyfunctional molecule derived from the original this compound core.
| Functional Group | Reaction Type | Potential Outcome | Catalyst/Reagents |
|---|---|---|---|
| Allyl Group | Heck Reaction | C-C bond formation, introduction of aryl/vinyl substituents | Palladium catalyst, base |
| Secondary Amine | Acylation | Amide formation | Acyl chloride, base |
| Secondary Amine | Reductive Amination | Tertiary amine formation | Aldehyde/ketone, reducing agent |
| Benzonitrile | Hydrolysis | Conversion to carboxylic acid | Acid or base, H₂O |
| Benzonitrile | Reduction | Conversion to primary amine | LiAlH₄ or H₂, catalyst |
Strategies for Constructing Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govresearchgate.net this compound is a prime candidate for the synthesis of such structures, with multiple intramolecular and intermolecular cyclization strategies being plausible.
Quinoline Synthesis: The aniline substructure is a classic precursor for quinoline synthesis through reactions like the Doebner-von Miller or Combes syntheses. iipseries.orgmdpi.com These methods typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or β-diketones under acidic conditions. iipseries.orgnih.gov The electron-withdrawing nature of the para-cyano group in this compound would influence the reactivity of the aniline nitrogen, potentially requiring modified or stronger acidic conditions to facilitate the cyclization.
Pyrrole Synthesis: The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, could be adapted. While this compound contains a secondary amine, derivatization strategies could enable its use. Alternatively, related syntheses using 4-aminobenzonitrile (B131773) as a starting material to form 4-(1H-pyrrol-1-yl)benzonitrile have been demonstrated, indicating the utility of the core scaffold. ajol.info
Intramolecular Cyclization: The allyl group offers a direct pathway to heterocycles via intramolecular cyclization. For example, an intramolecular amino-Heck reaction could facilitate the formation of a nitrogen-containing ring. wikipedia.org Furthermore, acid-catalyzed intramolecular cyclization involving the activation of the nitrile group is another established method for forming fused heterocyclic systems, such as thiadiazine 1-oxides from related N-cyano precursors. nih.govnih.gov This suggests that under appropriate conditions, the allyl group could potentially cyclize onto the nitrile group or the aromatic ring.
Role in Dynamic Covalent Chemistry (DCC)
Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptive systems that can respond to external stimuli. nih.gov The functional groups within this compound lend themselves to incorporation into such dynamic networks.
Reversible Bond Formation and Exchange
The cornerstone of many DCC systems is the reversible formation of imines from amines and aldehydes. nih.gov The secondary amine of this compound can participate in this equilibrium. Reaction with an aldehyde would form a tertiary iminium ion, a key intermediate in dynamic systems. The reversible nature of this bond allows for component exchange and error correction, leading to the thermodynamically most stable product. nih.govnih.gov
Aniline and its derivatives are known to be effective catalysts for the formation and exchange (transimination) of imine bonds in aqueous media, a property that could be relevant to the reactivity of the this compound scaffold in DCC contexts. researchgate.netacs.org This catalytic activity broadens the potential for creating dynamic combinatorial libraries under mild conditions. acs.org
| Functional Group | Dynamic Covalent Reaction | Bond Type | Conditions for Reversibility |
|---|---|---|---|
| Secondary Amine | Imine/Iminium Formation | C=N⁺ | pH control (mildly acidic), presence of water |
| Benzonitrile | Metal-Ligand Coordination | N-Metal | Presence of metal ions (e.g., Cu²⁺), heat |
Application in Adaptive Materials and Self-Healing Systems
The ability to form reversible bonds allows for the creation of "smart" materials capable of adapting to their environment or self-healing after damage.
Vitrimers and Self-Healing Polymers: Polymers cross-linked with dynamic covalent bonds, such as imines, can exhibit properties of both thermosets and thermoplastics. These materials, known as vitrimers, can be reprocessed and healed upon heating, which triggers bond exchange reactions. researchgate.net By incorporating this compound into a polymer backbone, either through its allyl group or by forming the polymer from a derivatized version, the secondary amine could serve as a dynamic cross-linking site.
Dual-Role in Self-Healing: The benzonitrile group offers a second, orthogonal mechanism for creating adaptive materials. Research has shown that nitrile groups within nitrile-butadiene rubber can coordinate with metal ions like Cu²⁺ to form reversible, dynamic cross-links. researchgate.net This metal-ligand interaction provides a robust self-healing mechanism that can be triggered by heat. researchgate.net Therefore, a polymer incorporating this compound could potentially feature two distinct self-healing mechanisms: imine exchange facilitated by the amino group and metal-coordination cross-linking via the nitrile group. This dual-functionality could lead to materials with superior strength and healing efficiency. mdpi.commdpi.com
Development of Targeted Molecular Probes and Chemical Tools
Molecular probes are essential tools for interrogating biological systems. The structure of this compound provides a promising scaffold for the design of such probes.
The 4-aminobenzonitrile core is a component of various biologically active molecules. The nitrile group is a unique functional group in medicinal chemistry; it is a potent hydrogen bond acceptor and its linear geometry can be used to probe interactions within protein binding sites. nbinno.com In some contexts, the cyano group can also engage in reversible covalent interactions with cysteine residues in proteins, an attractive feature for designing targeted inhibitors. nih.gov
The allyl group serves as a reactive handle that is particularly valuable for creating targeted covalent inhibitors. nih.gov When equipped with a leaving group, an allylic system can act as an electrophile, readily reacting with nucleophilic amino acid residues like cysteine. nih.gov This strategy is used in the design of anticancer agents. The allyl moiety itself can also improve a molecule's lipophilicity, enhancing its ability to cross cell membranes. nih.gov
Therefore, this compound could serve as a fragment in a fragment-based drug design approach. The core provides a stable scaffold for target binding, while the allyl group can be used either as a reactive "warhead" for covalent modification of a target protein or as a point for further chemical elaboration to enhance potency and selectivity.
Exploration in Combinatorial Synthesis and Library Generation
The unique structural features of this compound, namely its secondary amine, reactive allyl group, and the benzonitrile moiety, position it as a highly versatile building block for combinatorial synthesis and the generation of diverse chemical libraries. Its utility is particularly evident in its potential application in various multi-component reactions (MCRs), which are powerful tools in modern drug discovery for rapidly creating large numbers of structurally diverse compounds.
The secondary amine of this compound can serve as a key reactive site in several named reactions commonly employed in combinatorial chemistry. For instance, in the Ugi four-component reaction (U-4CR) , this amine can be one of the four essential reactants, alongside a ketone or aldehyde, an isocyanide, and a carboxylic acid, to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The ability to vary the other three components allows for the generation of a vast library of compounds centered around the 4-(cyanophenyl)allyl scaffold.
Similarly, the amine functionality allows for its incorporation into the Hantzsch dihydropyridine synthesis . wikipedia.orgroyalsocietypublishing.org This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org By using this compound as the nitrogen source, novel dihydropyridine derivatives bearing the allylamino-benzonitrile substituent can be synthesized. Subsequent oxidation can lead to a corresponding library of pyridine compounds.
Another significant area of application is in solid-phase synthesis. The secondary amine can be anchored to a solid support, such as a resin, allowing for the sequential addition of other building blocks in a controlled, stepwise manner. nih.govwikipedia.org This methodology is highly amenable to automation and parallel synthesis, facilitating the high-throughput creation of compound libraries. nih.gov
The allyl group also presents opportunities for diversification. It can undergo a variety of chemical transformations, such as Heck coupling, hydroformylation, or metathesis, either before or after the primary library-generating reaction. This dual functionality—participation in the main scaffold-forming reaction and availability for further modification—enhances the molecular diversity of the resulting library.
The generation of a hypothetical library using this compound in an Ugi reaction is illustrated below. By combining this compound with a diverse set of aldehydes, isocyanides, and carboxylic acids, a library of peptidomimetic structures can be rapidly assembled.
Table 1: Hypothetical Ugi Reaction for Library Generation
| Amine Component | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Carboxylic Acid (R3-COOH) | Resulting Scaffold |
|---|---|---|---|---|
| This compound | Formaldehyde | tert-Butyl isocyanide | Acetic acid | N-(4-cyanophenyl)-N-allyl-2-(tert-butylamino)-2-oxoethyl)acetamide |
| This compound | Benzaldehyde | Cyclohexyl isocyanide | Benzoic acid | N-(4-cyanophenyl)-N-allyl-2-(cyclohexylamino)-2-oxo-1-phenylethyl)benzamide |
Furthermore, the benzonitrile group, while often considered a stable placeholder, can also be a site for diversification. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for chemical modification and expansion of the chemical space covered by the library.
The potential of this compound in other multi-component reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones or the Passerini reaction , can also be envisioned, although the direct participation of the secondary amine in the classical Biginelli reaction is less common. wikipedia.orgwikipedia.org However, modifications of these reactions could potentially accommodate this building block.
The strategic incorporation of this compound into combinatorial workflows allows for the systematic exploration of structure-activity relationships by creating libraries with diverse substituents around a common core. This approach is invaluable in the early stages of drug discovery and materials science for identifying lead compounds with desired biological or physical properties.
Table 2: Potential Multi-Component Reactions for Library Synthesis
| Reaction Name | Key Reactants | Resulting Core Scaffold | Role of this compound |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine component wikipedia.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849)/Amine | Dihydropyridine | Nitrogen source wikipedia.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Potential for modified versions wikipedia.org |
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